PAd-DalPhos

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

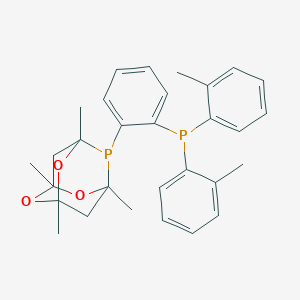

PAd-DalPhos, also known as 8-[2-[Bis(2-methylphenyl)phosphino]phenyl]-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane, is a versatile air-stable pre-catalyst used in various nickel-catalyzed cross-coupling reactions. It is part of the DalPhos family of ligands, which are known for their ability to facilitate the formation of carbon-nitrogen and carbon-oxygen bonds in organic synthesis .

Métodos De Preparación

PAd-DalPhos can be synthesized through a series of steps involving the reaction of 2-(diphenylphosphino)phenol with 1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane. The reaction typically requires the use of a nickel catalyst and is carried out under thermal conditions. The resulting product is purified through recrystallization or chromatography to obtain a high-purity compound .

Análisis De Reacciones Químicas

PAd-DalPhos undergoes various types of reactions, including:

N-arylation of amides: This reaction involves the coupling of amides with (hetero)aryl (pseudo)halides, resulting in the formation of N-aryl amides.

Synthesis of indazoles: This compound can be used in the synthesis of unsymmetrical 1,3-di(hetero)aryl-1H-indazoles from hydrazine, o-chloro(hetero)benzophenones, and (hetero)aryl bromides.

Common reagents used in these reactions include nickel catalysts, (hetero)aryl chlorides, and phenol-derived electrophiles. The major products formed from these reactions are N-aryl amides and indazoles .

Aplicaciones Científicas De Investigación

Scientific Research Applications

PAd-DalPhos has a wide range of applications in scientific research:

Organic Synthesis

This compound is primarily utilized in nickel-catalyzed cross-coupling reactions to form carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds. These reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Key Reactions:

Pharmaceutical Applications

The ability of this compound to enable the formation of C–N bonds makes it particularly useful in drug discovery and development. Its application has been demonstrated in synthesizing biologically active molecules that are crucial for therapeutic interventions .

Industrial Applications

In industrial settings, this compound is employed for the synthesis of complex organic molecules used in various sectors, including materials science and chemical manufacturing. Its efficiency in facilitating cross-coupling reactions positions it as a competitive alternative to traditional palladium-based catalysts .

Case Study 1: Nickel-Catalyzed Ammonia Cross-Coupling

A study demonstrated the effectiveness of this compound as a ligand in nickel-catalyzed ammonia monoarylation reactions at room temperature. This reaction showcases its ability to couple challenging primary alkylamines and ammonia with various electrophiles without requiring precious metal co-catalysts .

Case Study 2: Synthesis of Indazoles

Research highlighted the utility of this compound in synthesizing unsymmetrical indazoles from hydrazine and aryl halides. This reaction exemplifies its role in generating compounds with potential biological activity, thereby broadening its applicability in medicinal chemistry .

Mecanismo De Acción

PAd-DalPhos exerts its effects through its role as a ligand in nickel-catalyzed cross-coupling reactions. The compound coordinates with the nickel center, influencing the steric and electronic properties of the metal complex. This coordination enhances the reactivity of the nickel catalyst, facilitating the formation of carbon-nitrogen and carbon-oxygen bonds .

Comparación Con Compuestos Similares

PAd-DalPhos is part of the DalPhos family of ligands, which includes other compounds such as Phthis compound, Cythis compound, and PAd2-DalPhos . Compared to these similar compounds, this compound is unique in its ability to facilitate a broad range of nickel-catalyzed cross-coupling reactions, particularly those involving (hetero)aryl chlorides and phenol-derived electrophiles .

Actividad Biológica

PAd-DalPhos is a novel bisphosphine ligand that has gained attention for its significant role in nickel-catalyzed cross-coupling reactions. This article explores the biological activity of this compound, highlighting its structural characteristics, catalytic performance, and potential applications in synthetic chemistry.

Structural Characteristics

This compound is characterized by its sterically demanding and electron-poor properties, which are crucial for its effectiveness in catalysis. The ligand's structure allows it to stabilize nickel complexes, facilitating a variety of cross-coupling reactions.

- Steric Profile : The buried volume (%V bur) of this compound is approximately 80.4%, indicating a sterically encumbering nature comparable to other effective ligands like CyPF-Cy . This steric profile contributes to its unique catalytic behavior.

Catalytic Performance

This compound has been extensively studied for its ability to promote nickel-catalyzed C–N and C–C cross-coupling reactions. The following table summarizes key findings from various studies on the ligand's performance:

Mechanistic Insights

The mechanism of action for this compound involves the stabilization of nickel in its active oxidation states, facilitating reductive elimination processes that are essential for product formation. Studies have shown that this compound effectively prevents unwanted bis-chelation and comproportionation, which are common issues in nickel catalysis.

- Reductive Elimination : The ligand promotes efficient product-forming pathways while minimizing side reactions, which is critical in achieving high yields.

Case Studies

Several case studies illustrate the practical applications of this compound in synthetic chemistry:

- Ammonia Monoarylation : In a series of experiments, this compound was successfully employed to achieve ammonia monoarylation with various (hetero)aryl mesylates, demonstrating its versatility and effectiveness in challenging transformations .

- Cross-Coupling with Primary Amines : The ligand has shown remarkable performance in facilitating C–N cross-couplings involving primary alkylamines, achieving yields competitive with traditional palladium-catalyzed systems .

- Nickel-Catalyzed C–O Couplings : PAd-DalPhos also enabled successful C–O cross-couplings under mild conditions, further showcasing its broad applicability across different reaction types .

Propiedades

IUPAC Name |

bis(2-methylphenyl)-[2-(1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decan-8-yl)phenyl]phosphane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O3P2/c1-21-13-7-9-15-23(21)34(24-16-10-8-14-22(24)2)25-17-11-12-18-26(25)35-29(5)19-27(3)31-28(4,33-29)20-30(35,6)32-27/h7-18H,19-20H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLXHCKHEDGJLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3P4C5(CC6(OC(O5)(CC4(O6)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O3P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.